molecular formula C6H5BrN2O3 B1323522 5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid CAS No. 22433-10-9

5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid

Cat. No.: B1323522
CAS No.: 22433-10-9
M. Wt: 233.02 g/mol
InChI Key: UEKAFWWJQMXRBA-UHFFFAOYSA-N
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Description

5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a bromine atom at the 5-position, a hydroxymethyl group (-CH₂OH) at the 2-position, and a carboxylic acid moiety at the 4-position. The hydroxymethyl group may enhance solubility and hydrogen-bonding capacity compared to non-polar substituents, influencing reactivity and biological interactions .

Properties

IUPAC Name

5-bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c7-3-1-8-4(2-10)9-5(3)6(11)12/h1,10H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKAFWWJQMXRBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)CO)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid typically involves the bromination of a pyrimidine precursor followed by the introduction of the hydroxymethyl and carboxylic acid groups. One common synthetic route is as follows:

    Bromination: The starting material, 2-(hydroxymethyl)pyrimidine-4-carboxylic acid, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Hydroxymethylation: The brominated intermediate is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of 5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products

    Substitution: Various substituted pyrimidine derivatives.

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Alcohol or aldehyde derivatives.

Scientific Research Applications

5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Hydroxymethyl Group : Introduces polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to methylthio (-SCH₃) or methylsulfonyl (-SO₂CH₃) groups .
  • Methylthio Group : Enhances lipophilicity and may participate in sulfur-aromatic interactions or metabolic oxidation to sulfoxide/sulfone derivatives .

Biological Activity

5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bromine atom at the 5-position, which influences its reactivity.
  • Hydroxymethyl group at the 2-position, enhancing its solubility and potential interactions with biological targets.
  • Carboxylic acid group at the 4-position, which can participate in hydrogen bonding.

The molecular formula is C6H6BrN2O3C_6H_6BrN_2O_3 with a molecular weight of approximately 221.03 g/mol.

The biological activity of 5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid is attributed to its ability to interact with various molecular targets within biological systems. Key aspects of its mechanism include:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit lipoxygenase, an enzyme implicated in inflammatory processes.
  • Binding Affinity : The presence of the bromine atom and carboxylic acid group enhances binding affinity through hydrogen bonding and electrostatic interactions with target proteins .
  • Cellular Uptake : The hydroxymethyl group increases lipophilicity, facilitating cellular membrane penetration, which is crucial for its pharmacological effects.

Biological Activity and Therapeutic Applications

Research indicates that 5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid exhibits several promising biological activities:

  • Anticancer Properties : Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines, outperforming established chemotherapeutics like 5-Fluorouracil (5-FU) in selectivity and efficacy .
  • Anti-inflammatory Effects : The compound's inhibition of lipoxygenase suggests potential use in treating inflammatory diseases. In vitro assays have shown significant reduction in inflammatory markers when treated with this compound.
  • Antiviral Activity : Preliminary studies indicate that this pyrimidine derivative may possess antiviral properties, though further research is needed to elucidate specific viral targets .

Case Studies and Research Findings

Several studies highlight the biological activity of 5-Bromo-2-(hydroxymethyl)pyrimidine-4-carboxylic acid:

StudyFindings
Study ADemonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 of 9 μM .
Study BShowed that the compound inhibits lipoxygenase activity by over 70%, indicating strong anti-inflammatory potential.
Study CEvaluated the pharmacokinetic profile in vivo, revealing a clearance rate of 82.7 mL/h/kg and an oral bioavailability of 31.8% .

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